3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol is a chemical compound that features a piperidine ring substituted with a methoxypyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol typically involves the reaction of 2-methoxypyridine with piperidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidin-3-ol, followed by nucleophilic substitution with 2-methoxypyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxypyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Methoxypyridin-3-yl)methyl]piperidin-3-ol
- 2-Methoxypyridine
- Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate
Uniqueness
3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxypyridine moiety with a piperidine ring makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H18N2O2 |
---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-[(2-methoxypyridin-4-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-7-10(3-6-14-11)8-12(15)4-2-5-13-9-12/h3,6-7,13,15H,2,4-5,8-9H2,1H3 |
InChI-Schlüssel |
HEUUEDYYCLQZAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)CC2(CCCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.